molecular formula C17H19ClN8O B6534322 N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058182-99-2

N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534322
CAS No.: 1058182-99-2
M. Wt: 386.8 g/mol
InChI Key: SCSYQJXELTYHSN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a high-value chemical tool designed for scientific investigation. This compound belongs to a class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives that have been identified in patent literature as showing affinity for the Type-2 Cannabinoid Receptor (CB2) . This molecular target is of significant interest in immunological and inflammatory research pathways. The compound features a complex structure comprising a 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, a piperazine linker, and an N-(2-chlorophenyl)carboxamide group. Its molecular formula is C17H18ClN8O, with a molecular weight of 385.83 g/mol. Researchers can utilize this compound as a key reference standard or starting point for probing the signaling mechanisms of the endocannabinoid system, studying receptor-ligand interactions, and developing novel therapeutic agents for a range of inflammatory, neuropathic, and autoimmune conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN8O/c1-2-26-16-14(22-23-26)15(19-11-20-16)24-7-9-25(10-8-24)17(27)21-13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYQJXELTYHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22ClN7OC_{19}H_{22}ClN_7O with a molecular weight of approximately 424.32 g/mol. The compound features a piperazine core substituted with a triazole-pyrimidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with triazole and pyrimidine functionalities. Various methodologies have been explored to optimize yields and purities, including microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency.

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)6.2Induction of apoptosis via caspase activation
T47D (Breast Cancer)27.3Inhibition of cell proliferation

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. It may also affect key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has exhibited antimicrobial properties. Research shows that it can inhibit the growth of various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/ml
Escherichia coli20 µg/ml

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.
  • Caspase Activation : It promotes apoptosis through the activation of caspases, leading to programmed cell death.
  • DNA Interaction : Potential interactions with DNA could disrupt replication processes in rapidly dividing cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study conducted on breast cancer models demonstrated a significant reduction in tumor size when treated with the compound compared to controls.
  • Another investigation into its antimicrobial properties revealed effective inhibition against resistant strains of bacteria, indicating its potential use in treating infections.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

N-(2-methylphenyl)piperazine-1-carboxamide derivative (): Replaces the 2-chlorophenyl group with a 2-methylphenyl moiety. This substitution may alter binding affinity in targets sensitive to aromatic electronic effects.

N-(3-chlorophenyl)pyrimidinyl-piperazine carboxamide (): Features a 3-chlorophenyl group and a pyrimidine core instead of triazolo-pyrimidine.

Table 1: Substituent Effects on Aromatic Rings

Compound Substituent Position & Group Electronic Effect Potential Biological Impact
Target Compound 2-chlorophenyl Electron-withdrawing Enhanced halogen bonding, metabolic stability
Compound 2-methylphenyl Electron-donating Reduced electrophilic interactions
Compound 3-chlorophenyl Electron-withdrawing Altered steric and electronic profiles

Heterocyclic Core Modifications

Key Compounds :

Triazolo-pyrimidinone with 3,4-dimethoxyphenyl (): Replaces the ethyl-triazolo-pyrimidine with a dimethoxyphenyl-substituted triazolo-pyrimidinone. The ketone (oxo) group introduces hydrogen-bonding capacity, which may improve target affinity .

Benzo[b][1,4]oxazin-3-one derivatives (): Substitutes the triazolo-pyrimidine with a benzooxazinone core.

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Key Features Biological Implications
Target Compound Triazolo[4,5-d]pyrimidine Nitrogen-rich, ethyl-substituted Kinase inhibition, nucleotide mimicry
Compound Triazolo-pyrimidinone Oxo group, dimethoxyphenyl Enhanced lipophilicity, H-bonding
Compound Benzo[b][1,4]oxazin-3-one Oxygen-containing, fused benzoring Improved solubility, varied target selectivity

Piperazine Scaffold and Conformation

Key Compounds :

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Lacks the triazolo-pyrimidine group, focusing on piperazine-carboxamide interactions. Impact: The chair conformation of the piperazine ring (observed in crystallography) suggests rigidity, which may optimize spatial orientation for receptor binding.

Table 3: Piperazine Scaffold Variations

Compound Piperazine Modification Conformation Functional Role
Target Compound 4-{3-ethyl-triazolo-pyrimidinyl} Likely chair Combines rigidity with heterocyclic activity
Compound 4-ethylpiperazine Chair (confirmed) Simplifies structure for baseline SAR studies

Research Findings and Implications

  • SAR Insights: The 2-chlorophenyl group in the target compound optimizes halogen bonding, while the triazolo-pyrimidine core enhances kinase affinity compared to pyrimidine or benzooxazinone analogues. Ethyl substitution on the triazole balances lipophilicity and metabolic stability.
  • Synthetic Challenges : Analogues in and highlight the use of coupling reagents (e.g., HCTU) for amide bond formation, suggesting similar synthetic routes for the target compound .
  • Crystallographic Data : The chair conformation of piperazine in supports hypotheses about the target compound’s three-dimensional structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of triazolopyrimidine precursors with chlorophenyl-piperazine intermediates. Key parameters include:

  • Temperature : 60–80°C for amide bond formation.
  • Solvents : Dichloromethane (DCM) or ethanol for solubility and reactivity.
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during coupling steps.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
    • Yield Optimization : Adjusting pH (6.5–7.5) and reaction time (12–24 hours) minimizes side products like unreacted intermediates or hydrolyzed derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions on the triazolopyrimidine and piperazine rings. For example, the ethyl group on the triazole ring shows a triplet at ~1.3 ppm (1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ≈ 440–450 for the parent ion) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., piperazine ring planarity) .

Q. What preliminary biological activities have been reported for this compound?

  • Kinase Inhibition : Structural analogs (e.g., triazolopyrimidine derivatives) exhibit activity against tyrosine kinases, suggesting potential anticancer applications .
  • Antimicrobial Potential : Chlorophenyl and triazole moieties in related compounds show moderate fungicidal activity (e.g., IC50 ≈ 50 µM against Candida albicans) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • SAR Insights :

  • Triazole Core : Replacing the ethyl group with bulkier substituents (e.g., cyclobutyl) reduces solubility but may enhance target binding .
  • Chlorophenyl Position : Ortho-substitution (2-chlorophenyl) improves steric interactions with hydrophobic enzyme pockets compared to para-substituted analogs .
  • Piperazine Flexibility : Introducing methyl groups on the piperazine ring alters conformational dynamics, affecting receptor affinity .
    • Methodology : Use computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to validate SAR hypotheses .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Standardized Assays : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature). Re-test under controlled parameters (e.g., 37°C, pH 7.4) .
  • Metabolic Stability : Use liver microsome assays to identify if rapid degradation (e.g., cytochrome P450 metabolism) underlies inconsistent activity .

Q. What is the hypothesized mechanism of action for this compound?

  • Target Engagement : The triazolopyrimidine core may mimic ATP in kinase binding pockets, while the piperazine-carboxamide moiety enhances solubility and membrane permeability .
  • Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known kinase inhibitors (e.g., staurosporine) to confirm target specificity .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) using software like GROMACS. Focus on hydrogen bonding between the carboxamide group and kinase active sites .
  • ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks (e.g., logP ≈ 3.2 suggests moderate blood-brain barrier penetration) .

Q. What factors influence the compound’s stability during storage and experimental use?

  • Degradation Pathways : Hydrolysis of the carboxamide bond in acidic/basic conditions (pH <5 or >9) is a key instability factor. Store at −20°C in inert atmospheres .
  • Light Sensitivity : UV-Vis studies show photodegradation of the triazole ring; use amber vials for long-term storage .

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